Silydianin Silydianin (1R,3R,6R,7R,10R)-3-hydroxy-10-(4-hydroxy-3-methoxyphenyl)-8-[(2R)-3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-4-oxatricyclo[4.3.1.03,7]dec-8-en-2-one is a natural product found in Silybum marianum with data available.
Brand Name: Vulcanchem
CAS No.: 29782-68-1
VCID: VC21340972
InChI: InChI=1S/C25H22O10/c1-33-16-4-9(2-3-14(16)27)18-11-7-12(20-13(18)8-34-25(20,32)24(11)31)23-22(30)21(29)19-15(28)5-10(26)6-17(19)35-23/h2-7,11,13,18,20,22-23,26-28,30,32H,8H2,1H3/t11?,13?,18?,20?,22?,23?,25-/m1/s1
SMILES: COC1=C(C=CC(=C1)C2C3COC4(C3C(=CC2C4=O)C5C(C(=O)C6=C(C=C(C=C6O5)O)O)O)O)O
Molecular Formula: C25H22O10
Molecular Weight: 482.4 g/mol

Silydianin

CAS No.: 29782-68-1

Cat. No.: VC21340972

Molecular Formula: C25H22O10

Molecular Weight: 482.4 g/mol

* For research use only. Not for human or veterinary use.

Silydianin - 29782-68-1

CAS No. 29782-68-1
Molecular Formula C25H22O10
Molecular Weight 482.4 g/mol
IUPAC Name (3R)-3-hydroxy-10-(4-hydroxy-3-methoxyphenyl)-8-(3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-4-oxatricyclo[4.3.1.03,7]dec-8-en-2-one
Standard InChI InChI=1S/C25H22O10/c1-33-16-4-9(2-3-14(16)27)18-11-7-12(20-13(18)8-34-25(20,32)24(11)31)23-22(30)21(29)19-15(28)5-10(26)6-17(19)35-23/h2-7,11,13,18,20,22-23,26-28,30,32H,8H2,1H3/t11?,13?,18?,20?,22?,23?,25-/m1/s1
Standard InChI Key CYGIJEJDYJOUAN-AKRZRKSXSA-N
Isomeric SMILES COC1=C(C=CC(=C1)C2C3CO[C@@]4(C3C(=CC2C4=O)C5C(C(=O)C6=C(C=C(C=C6O5)O)O)O)O)O
SMILES COC1=C(C=CC(=C1)C2C3COC4(C3C(=CC2C4=O)C5C(C(=O)C6=C(C=C(C=C6O5)O)O)O)O)O
Canonical SMILES COC1=C(C=CC(=C1)C2C3COC4(C3C(=CC2C4=O)C5C(C(=O)C6=C(C=C(C=C6O5)O)O)O)O)O

Chemical Properties and Structure

Silydianin possesses a unique chemical structure that distinguishes it from other flavonolignans. Its distinctive bicyclic structure and unusual geminal ketone-hemiacetal formation contribute to its specific biological activities.

Basic Chemical Properties

PropertyValue
CAS Number29782-68-1
Molecular FormulaC₂₅H₂₂O₁₀
Molecular Weight482.44 g/mol
Melting Point191°C
Boiling Point819.0±65.0°C (Predicted)
Density1.675±0.06 g/cm³ (Predicted)
pKa7.41±0.60 (Predicted)
Physical FormSolid
ColorWhite to Off-White
Water SolubilityPractically insoluble
SolubilitySlightly soluble in DMSO and methanol (with sonication)
Storage Temperature2-8°C

Structural Characteristics

The structure of silydianin is notably complex and unique among flavonolignans. While it shares a biosynthetic origin with other silymarin components, its structural arrangement is distinctive. The compound is biosynthesized through radical coupling of taxifolin and coniferyl alcohol, forming two new carbon-carbon bonds that create a bicyclo structure .

What makes silydianin particularly unique is the intramolecular hemiacetalization that occurs with the primary alcoholic group of coniferyl alcohol, resulting in an unusual geminal ketone-hemiacetal structure . This structural feature significantly contributes to silydianin's biological activity profile.

The structure was initially resolved using X-ray diffraction data, though with low resolution. Later crystallographic studies using silydianin crystallized from methanol have provided higher resolution data (d = 0.82 Å compared to original data d = 1.64 Å), confirming the previously published structure with greater precision .

Natural Sources and Isolation

Primary Natural Sources

Silydianin occurs naturally in several plant species, with Silybum marianum (milk thistle) being the primary source. It has also been identified in:

  • Silybum marianum (milk thistle) seeds and fruits

  • Cirsium japonicum leaf (chloroform-soluble fraction)

Historical Context

Silydianin was isolated for the first time by G.M. Schülin during initial experiments with Silybum marianum fruits as a compound named E5 . Since then, it has been identified as a key component of silymarin, the flavonolignan complex extracted from milk thistle.

Proportion in Silymarin Extract

Research by Abouzid et al. has chemically classified two types of seed extract cultivars: silybin-rich and silydianin-rich. The silydianin-rich extract is predominantly composed of silydianin, isosilychristin, and isosilybin, suggesting different chemotypes of the plant with distinct phytochemical profiles .

Analytical Methods for Identification and Quantification

Chromatographic Analysis

Liquid chromatography/tandem mass spectrometry (LC/MS/MS) methods have been developed for the characterization and separation of silydianin from other silymarin components. A selective and sensitive method using a YMC ODS-AQ HPLC column with a gradient mobile phase system comprised of ammonium acetate and methanol/water/formic acid has successfully separated silydianin from other flavonolignans including silychristin, silybin diastereomers (A and B), and isosilybin diastereomers (A and B) .

Spectroscopic Identification

Silydianin can be identified and characterized using various spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT 135, 2D, HSQC)

  • High-Resolution Mass Spectrometry (HRMS)

  • X-ray crystallography

Biological Activities and Pharmacological Properties

Antioxidant and Free Radical Scavenging Activities

Silydianin demonstrates significant antioxidant properties through multiple mechanisms:

  • It scavenges DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals with an IC₅₀ value of 66.8 μM in cell-free assays .

  • It decreases luminol-enhanced chemiluminescence and superoxide radical (O₂⁻) release in freshly isolated neutrophils .

  • It inhibits lipid peroxidation in mouse spleen microsomes .

  • It provides protective effects against oxidative damage, functioning as a free radical scavenger .

Interestingly, while silydianin shows these antioxidant activities, studies have found no significant effect on polymorphonuclear neutrophil (PMN) hydrogen peroxide production when evaluated by flow cytometric dichlorofluorescin oxidation assays .

Anti-inflammatory Effects

The anti-inflammatory activities of silydianin have been documented in several studies. Its primary anti-inflammatory mechanisms include:

  • Regulation of caspase-3 activation: Silydianin activates caspase-3 in neutrophils when cultured at 100 μM for 24 hours, promoting apoptosis of inflammatory cells .

  • Inhibition of inflammatory cell persistence: By inducing apoptosis in polymorphonuclear neutrophils (PMNs), silydianin helps resolve inflammatory reactions .

  • Membrane-stabilizing effects: It affects cell membranes, potentially reducing inflammatory signaling .

Hepatoprotective Properties

Silydianin exhibits significant hepatoprotective effects, making it particularly valuable in liver-related conditions:

  • Protection against cytotoxicity: At 100 μM concentration, silydianin protects against cytotoxicity induced by various hepatotoxic compounds including allyl alcohol, carbon tetrachloride, paracetamol (acetaminophen), and D-galactosamine in primary human hepatocytes .

  • Fatty liver management: Silydianin helps manage fatty liver disease through its antioxidant properties by reducing free radicals and preventing the formation of active oxygen species and lipid peroxidation, thus limiting damage to liver cells .

  • Enzyme regulation: It has been shown to reduce harmful enzyme activity by filling the active sites of enzymes and denaturing them, preventing further damage to liver cells and allowing self-repair processes to initiate .

  • Liver enzyme normalization: Regular consumption of silydianin for approximately 8 weeks has been associated with normalization of elevated liver enzymes such as ALT and AST in fatty liver disease .

Antiviral Activities

Recent research has highlighted significant antiviral properties of silydianin, particularly against enteroviruses:

A silydianin-rich extract from Silybum marianum seeds has demonstrated consistent antiviral activity against multiple enterovirus strains including:

  • Enterovirus 71 (EV71)

  • Coxsackievirus B2

  • Coxsackievirus A10

  • Poliovirus SL-1

The antiviral activity was observed at different stages of the viral life cycle:

  • Virucidal activity: Direct inactivation of viral particles, with the highest selectivity index (SI) of 4.08 for EV71 .

  • Cell protection: Preventing viral entry and infection with EC₅₀ values ranging from 120.88 to 186.10 µg/mL and SI values from 2.20 to 3.39 .

  • Post-infection treatment: Inhibiting viral replication after infection, with coxsackievirus A10 demonstrating the highest SI (3.90) .

Anticancer Properties

Silydianin has demonstrated antiproliferative effects against several cancer cell lines:

  • Prostate cancer: It inhibits the proliferation of DU145 and PC3 prostate cancer cells at concentrations of 90 μM .

  • Gastric cancer: Silymarin extracts containing silydianin have shown different mechanisms of action in three types of gastric cancer cells (SGC-7901, BGC-823, and HGC-27) :

    • In SGC-7901 cells: Increased expression of p53 and p21, decreased expression of CDK1, reduced formation of CDK1-Cyclin B1 complex, causing G2/M phase cell cycle arrest and caspase-independent apoptosis .

    • In HGC-27 cells: Reduced expression of CDK1 and Cyclin B1, caused G2/M phase cycle arrest, and activated caspase 3, 8, and 9, leading to apoptosis .

  • Cervical cancer: Treatment with silymarin increases the number of HeLa cells in the G2/M phase, inhibits cell progression, and induces apoptosis through downregulation of CDK1 and CDK2 in a concentration-dependent manner .

Effects on Gastrointestinal Function

A silydianin-rich extract has demonstrated beneficial effects on gastrointestinal function:

  • Improved gastric emptying: At a dose of 200 mg/kg, the extract significantly improved gastric emptying to 96.47% in a mouse model .

  • Enhanced gastrointestinal transit: The extract increased gastrointestinal transit from 50.33% to 61.46% .

These findings suggest potential applications for silydianin in treating conditions like gastroparesis and other gastrointestinal motility disorders.

Additional Biological Activities

Other documented activities of silydianin include:

  • Tyrosinase inhibition: It inhibits tyrosinase with an IC₅₀ value of 2.6 μM for the mushroom enzyme .

  • Prevention of airway hyperresponsiveness: At 1% concentration, silydianin prevents methacholine-induced airway hyperresponsiveness (AHR) and reduces blood and bronchoalveolar lavage fluid (BALF) levels of eosinophils in an ovalbumin-sensitized mouse model of allergic asthma when administered via inhalation .

  • Anti-adipogenic effects: Silydianin identified in the chloroform-soluble fraction of Cirsium japonicum leaf inhibits adipocyte differentiation by regulating adipogenic transcription factors, suppressing genes involved in adipogenesis such as PPARγ, C/EBPα, adiponectin, lipoprotein lipase, and fatty acid synthetase .

SupplierCatalog NumberAvailable QuantitiesPurityPrice Range
USP161264130 mgUSP Reference Standard$250.00
PhytoLab8928210 mg and upCertified reference standardFrom €124
GlpBioGN10140Multiple sizesResearch gradeVariable
CymitQuimicaTR-S4658905 mg, 10 mgResearch grade€325.00-572.00
MedchemExpressNot specifiedVariousResearch gradeVariable

Silydianin is typically supplied as a solid and stored at 2-8°C with protection from light to maintain stability .

Pharmaceutical Applications and Formulations

Current Applications

Silydianin is currently utilized in several pharmaceutical applications:

  • As a component in silymarin-based hepatoprotective formulations

  • In research settings for investigating antiviral, anti-inflammatory, and anticancer activities

Structure-Activity Relationships

Comparison with Other Flavonolignans

The unique structure of silydianin contributes to its distinct biological activities compared to other flavonolignans like silybin and silychristin. While the flavonolignan nucleus generally consists of the dihydroflavonol taxifolin linked to a coniferyl alcohol moiety through an oxeran ring, silydianin differs significantly in its structural arrangement .

Silybin and isosilybin possess a characteristic 1,4-dioxane ring that is considered crucial for their biological activity. The loss of this ring has been associated with reduced activity . In contrast, silydianin forms two new carbon-carbon bonds creating a unique bicyclic structure, and the primary alcohol group of coniferyl alcohol undergoes intramolecular hemiacetalization .

Effects of Structural Modifications

The oxidation product of silydianin, 2,3-dehydrosilydianin (characterized by a 2,3 double bond), has been shown to exhibit enhanced biological activity compared to silybin, particularly in anticancer and antioxidant assays .

Structure-activity relationship studies suggest that the presence of a 2,3 double bond or phenolic hydroxyl group enhances the biological activity of flavonolignans . This provides valuable insights for potential synthetic modifications to enhance the therapeutic potential of silydianin.

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